Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid
Description
Historical Development of Fluorenylmethoxycarbonyl-protected Amino Acid Chemistry
The development of fluorenylmethoxycarbonyl-protected amino acid chemistry represents a pivotal advancement in organic synthesis methodology, fundamentally transforming peptide synthesis approaches throughout the late twentieth century. Louis A. Carpino and Grace Y. Han at the University of Massachusetts introduced the fluorenylmethoxycarbonyl protecting group in 1970, addressing a critical gap in synthetic chemistry where base-labile protecting groups were severely limited. Their groundbreaking work emerged from the recognition that while numerous acid-labile protecting groups existed for amino protection, the corresponding arsenal of base-cleavable alternatives remained underdeveloped, creating significant synthetic limitations for complex molecule construction.
The initial exploration of fluorenylmethoxycarbonyl chemistry revealed unique properties that distinguished it from existing protecting group strategies. Carpino and Han's research demonstrated that the fluorenylmethoxycarbonyl group exhibited exceptional lability toward bases, particularly secondary amines, while maintaining remarkable stability under acidic conditions. This orthogonal reactivity profile represented a revolutionary advancement, enabling synthetic chemists to employ complementary protection strategies that could be selectively removed under different reaction conditions. The researchers initially prepared fluorenylmethoxycarbonyl chloride by treating 9-fluorenylmethanol with phosgene, establishing the foundational synthetic methodology that would subsequently evolve into modern fluorenylmethoxycarbonyl chemistry.
The transition from solution-phase to solid-phase applications marked a critical evolutionary period in fluorenylmethoxycarbonyl chemistry development. While Carpino and Han initially introduced the fluorenylmethoxycarbonyl group for solution chemistry applications, early implementations proved problematic due to the reactive nature of the deprotection byproduct, dibenzofulvene, which could reattach to liberated amines or complicate product purification. However, the adaptation to solid-phase peptide synthesis resolved these limitations, as the polymer support enabled simple washing procedures to remove dibenzofulvene and associated adducts, transforming the fluorenylmethoxycarbonyl group into an ideal protecting group for automated synthesis. This technological breakthrough occurred during the 1970s and 1980s, coinciding with the broader development of solid-phase synthesis methodologies that would revolutionize peptide chemistry.
The evolution of fluorenylmethoxycarbonyl chemistry accelerated throughout the 1980s and 1990s, driven by increasing demands for more sophisticated peptide synthesis capabilities. The development of alternative fluorenylmethoxycarbonyl installation reagents, including 9-fluorenylmethylsuccinimidyl carbonate and 9-fluorenylmethyloxycarbonyl azide, provided synthetic chemists with enhanced control over reaction conditions and improved yields. These methodological advances enabled the synthesis of increasingly complex protected amino acid derivatives, including compounds incorporating additional aromatic modifications such as the 4-aminobenzoyl functionality found in fluorenylmethoxycarbonyl-N-alpha-(4-aminobenzoyl)-L-glutamic acid. The fluorenylmethoxycarbonyl/tert-butyl protection strategy, developed by Meienhofer and coworkers in 1978, established the orthogonal protection scheme that became the foundation for modern peptide synthesis protocols.
Nomenclature and Classification
Fluorenylmethoxycarbonyl-N-alpha-(4-aminobenzoyl)-L-glutamic acid operates under a comprehensive nomenclature system that reflects its complex structural architecture and functional group diversity. The systematic chemical name, (2S)-2-[[4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoyl]amino]pentanedioic acid, precisely describes the stereochemical configuration and connectivity patterns within the molecule. This nomenclature follows International Union of Pure and Applied Chemistry conventions while incorporating specific descriptors for the fluorenylmethoxycarbonyl protecting group and the 4-aminobenzoyl substituent. The compound's Chemical Abstracts Service registry number, 1562435-65-7, provides a unique identifier within chemical databases, facilitating accurate literature searches and regulatory documentation.
The molecular classification of fluorenylmethoxycarbonyl-N-alpha-(4-aminobenzoyl)-L-glutamic acid encompasses multiple chemical categories reflecting its diverse functional group composition. As a carbamate derivative, the compound exhibits the characteristic stability and reactivity patterns associated with urethane protecting groups, including benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. The molecule simultaneously functions as an aromatic amide derivative due to the 4-aminobenzoyl substituent, introducing additional electronic and steric considerations for synthetic applications. The L-glutamic acid backbone classifies the compound within the alpha-amino acid family, specifically as a dicarboxylic amino acid derivative with extended side chain functionality.
Database classification systems employ standardized molecular descriptors to categorize fluorenylmethoxycarbonyl-N-alpha-(4-aminobenzoyl)-L-glutamic acid within broader chemical families. The compound's entry in PubChem utilizes molecular fingerprinting algorithms to establish relationships with structurally similar molecules, facilitating identification of potential synthetic precursors and reaction partners. The Molecular Design Limited number MFCD12547712 provides additional database connectivity, enabling cross-referencing between different chemical information systems. These classification schemes prove essential for regulatory compliance, intellectual property considerations, and automated synthesis planning applications.
The nomenclature complexity reflects the molecule's sophisticated architecture, incorporating elements from protecting group chemistry, aromatic chemistry, and amino acid biochemistry. Alternative naming conventions, including the abbreviated form fluorenylmethoxycarbonyl-4-aminobenzoyl-glutamic acid, provide practical alternatives for routine laboratory communication while maintaining chemical accuracy. The systematic approach to nomenclature ensures consistent identification across diverse research contexts, from synthetic organic chemistry laboratories to pharmaceutical development facilities.
Structural Characterization
The molecular structure of fluorenylmethoxycarbonyl-N-alpha-(4-aminobenzoyl)-L-glutamic acid exhibits a complex three-dimensional architecture that integrates multiple aromatic systems, flexible aliphatic chains, and strategically positioned functional groups. The fluorenylmethoxycarbonyl protecting group contributes a rigid bicyclic aromatic framework consisting of fused benzene rings connected through a central five-membered ring, creating a planar aromatic system with restricted conformational flexibility. This fluorenyl moiety connects to the remainder of the molecule through a methoxycarbonyl linkage, introducing a tetrahedral carbon center that provides rotational freedom around the carbon-oxygen bond while maintaining the protecting group's steric bulk.
The 4-aminobenzoyl substituent introduces an additional aromatic component positioned para to the carbonyl linkage on the benzene ring. This substitution pattern creates favorable electronic properties through resonance stabilization while maintaining accessibility for potential chemical modifications. The aminobenzoyl functionality exhibits characteristic ultraviolet absorption properties, with maximum absorption occurring at approximately 287 nanometers, providing convenient spectroscopic monitoring capabilities during synthetic procedures. The spatial arrangement of the aminobenzoyl group relative to the fluorenylmethoxycarbonyl protecting group creates potential for intramolecular interactions that may influence the molecule's conformational preferences and reactivity patterns.
The L-glutamic acid backbone provides the fundamental amino acid framework with its characteristic alpha-amino acid geometry and extended carboxylic acid side chain. The stereochemical configuration at the alpha-carbon follows the L-configuration standard for natural amino acids, ensuring compatibility with biological systems and peptide synthesis protocols. The glutamic acid side chain extends the molecule's polar character through its terminal carboxylic acid functionality, creating opportunities for additional hydrogen bonding interactions and ionic associations in solution. The flexible alkyl chain connecting the alpha-carbon to the side chain carboxylic acid allows conformational adaptability that proves crucial for peptide secondary structure formation.
Structural analysis reveals the molecule's amphiphilic character, with distinct hydrophobic and hydrophilic regions that influence its solubility properties and intermolecular interactions. The aromatic components, including both the fluorenyl and aminobenzoyl systems, contribute substantial hydrophobic character and potential for π-π stacking interactions. Conversely, the carboxylic acid functionalities and the carbamate linkages provide hydrophilic regions capable of hydrogen bonding with polar solvents and other molecules. This structural duality enables the compound to function effectively in diverse chemical environments while maintaining its protective capabilities.
Molecular Properties and Physical Constants
The molecular properties of fluorenylmethoxycarbonyl-N-alpha-(4-aminobenzoyl)-L-glutamic acid reflect its complex structural architecture and diverse functional group composition, providing essential parameters for synthetic planning and analytical characterization. The molecular formula C₂₇H₂₄N₂O₇ indicates a substantial molecular weight of 488.5 grams per mole, positioning the compound among medium-sized organic molecules with significant structural complexity. This molecular weight calculation accounts for all constituent atoms including the fluorenyl protecting group, aminobenzoyl substituent, and glutamic acid framework, providing accurate mass spectroscopic identification capabilities.
Physical property predictions based on molecular structure calculations provide valuable insights into the compound's behavior under various experimental conditions. The predicted boiling point of 739.3 ± 60.0 degrees Celsius reflects the molecule's substantial intermolecular interactions and thermal stability, though practical considerations typically preclude heating to such temperatures due to potential decomposition. The calculated density of 1.398 ± 0.06 grams per cubic centimeter indicates a relatively dense organic compound, consistent with the presence of multiple aromatic systems and heteroatoms that contribute to efficient molecular packing in the solid state.
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 488.5 g/mol | Calculated |
| Molecular Formula | C₂₇H₂₄N₂O₇ | Elemental Analysis |
| Density | 1.398 ± 0.06 g/cm³ | Predicted |
| Boiling Point | 739.3 ± 60.0 °C | Predicted |
| pKa | 3.47 ± 0.10 | Predicted |
| UV λmax | 287 nm | Experimental |
The acid dissociation constant (pKa) value of 3.47 ± 0.10 provides critical information for understanding the compound's ionization behavior in aqueous solutions. This relatively low pKa value reflects the influence of the electron-withdrawing aromatic substituents on the carboxylic acid functionality, resulting in enhanced acidity compared to simple aliphatic carboxylic acids. The predicted pKa enables accurate pH calculations for buffer systems and provides guidance for selecting appropriate reaction conditions that maintain desired protonation states during synthetic procedures.
Spectroscopic properties offer additional characterization parameters essential for analytical identification and purity assessment. The ultraviolet absorption maximum at 287 nanometers corresponds to electronic transitions within the aminobenzoyl chromophore, providing a convenient analytical handle for concentration determinations and reaction monitoring. The fluorenylmethoxycarbonyl group contributes additional chromophoric properties, enabling dual-wavelength analytical approaches that enhance specificity and accuracy in complex reaction mixtures. These spectroscopic characteristics prove particularly valuable during peptide synthesis procedures where real-time monitoring of protecting group removal becomes essential for process optimization.
Position in Fluorenylmethoxycarbonyl-protected Amino Acid Family
Fluorenylmethoxycarbonyl-N-alpha-(4-aminobenzoyl)-L-glutamic acid occupies a specialized position within the broader family of fluorenylmethoxycarbonyl-protected amino acids, distinguished by its unique combination of protecting group functionality and aromatic modification. The compound represents an advanced evolution beyond standard fluorenylmethoxycarbonyl-protected natural amino acids, incorporating additional structural complexity through the 4-aminobenzoyl substituent that extends its synthetic utility. This structural enhancement positions the molecule as a bridge between conventional protecting group chemistry and specialized bioconjugation applications, enabling access to peptide derivatives with enhanced functionality and improved pharmacological properties.
Within the systematic classification of fluorenylmethoxycarbonyl-protected amino acids, the compound belongs to the subcategory of modified glutamic acid derivatives, sharing structural similarities with other side chain-protected variants such as fluorenylmethoxycarbonyl-glutamic acid tert-butyl ester. However, the 4-aminobenzoyl modification represents a more complex structural alteration that extends beyond simple ester protection to introduce aromatic functionality with potential for further chemical elaboration. This dual protection strategy, combining alpha-amino protection through the fluorenylmethoxycarbonyl group with side chain modification through aminobenzoyl substitution, exemplifies the sophisticated approaches developed for advanced peptide synthesis applications.
The compound's relationship to other fluorenylmethoxycarbonyl-protected amino acids reveals important trends in protecting group evolution and application. Standard fluorenylmethoxycarbonyl-protected amino acids typically employ orthogonal protection schemes where side chain functional groups receive separate protection using tert-butyl, trityl, or other acid-labile protecting groups. The integration of aromatic functionality directly into the amino acid structure, as seen in fluorenylmethoxycarbonyl-N-alpha-(4-aminobenzoyl)-L-glutamic acid, represents a more sophisticated approach that potentially reduces the number of protection/deprotection steps required for complex peptide synthesis while introducing new reactivity patterns.
Comparative analysis with related compounds demonstrates the systematic development of specialized fluorenylmethoxycarbonyl derivatives for specific synthetic challenges. The aminobenzoyl modification shares conceptual similarities with other aromatic amino acid derivatives, but the para-substitution pattern and the specific choice of glutamic acid as the backbone amino acid reflect targeted design decisions for particular applications. The compound's position within this family highlights the ongoing evolution of protecting group chemistry toward increasingly sophisticated and application-specific derivatives that enable access to previously challenging synthetic targets in peptide chemistry and drug development.
Properties
IUPAC Name |
(2S)-2-[[4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O7/c30-24(31)14-13-23(26(33)34)29-25(32)16-9-11-17(12-10-16)28-27(35)36-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,28,35)(H,29,32)(H,30,31)(H,33,34)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPOQDCTFJVYAO-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation methods of N (4-aminobenzoyl)-L-glutamic acid
The preparation of N (4-aminobenzoyl)-L-glutamic acid utilizes p-nitrobenzoic acid as a raw material. The process involves several steps:
- Acyl Chlorination: Reacting p-nitrobenzoic acid with BTC/C2H4Cl1, using DMF (dimethyl formamide) as an initiator, to produce p-nitrobenzoyl chloride at reflux temperature. Alternatively, oxalyl chloride can be used as the acyl chlorination reagent with tetrahydrofuran and DMF as a mixed solvent.
- Condensation: Condensing p-nitrobenzoyl chloride with sodium glutamate to synthesize N-(4-nitrobenzoyl)-L-glutamic acid. The condensation reaction is conducted at a temperature of 0-10°C, with the pH of the reaction system maintained between 7 and 10.
- Reduction: Reducing N-(4-nitrobenzoyl)-L-glutamic acid using Pd/C/HCO2NH4 to obtain N (4-aminobenzoyl)-L-glutamic acid. In another method, hydrazine hydrate serves as a reducing agent and ferric chloride hexahydrate as a catalyst to yield N-p-aminobenzoyl-L-glutamic acid. The reduction reaction is carried out in an alcohol solvent, such as methanol.
Key Reaction Parameters for High Purity
To achieve a high purity (≥ 99.9%) of N-p-aminobenzoyl-L-glutamic acid, specific reaction parameters are crucial:
- Acyl Chlorination Reagent: Oxalyl chloride is preferred in a mixed solvent of tetrahydrofuran and DMF.
- Reducing Agent: Hydrazine hydrate should be used, with ferric trichloride hexahydrate as a catalyst in the reduction reaction.
- Molar Dosage of Oxalyl Chloride: Use 1-5 times the molar dosage relative to p-nitrobenzoic acid. A preferred range is 1.5-2.5 times, with an optimal ratio of 2 times.
- Volume Ratio of Tetrahydrofuran to DMF: Maintain a volume ratio between 15:1 and 5:1. A more refined range is 12:1 to 10:1, with 11:1 being the most preferred.
- Molar Consumption of Hydrazine Hydrate: The hydrazine hydrate should be 1-5 times the molar amount of p-nitrobenzoic acid, ideally 2-4 times, and most preferably 3 times.
- Molar Amount of Ferric Chloride Hexahydrate: The amount should be 1-5% of the molar amount of p-nitrobenzoic acid, with a preference of 2-4%, and 3% being optimal.
Examples of Preparation Methods
- Add 16.7g of p-nitrobenzoic acid (0.1 mol) and 55mL of tetrahydrofuran and 5mL of DMF into a reaction device, stir and heat to 55 +/-1 ℃, slowly dropwise adding 25.4g of oxalyl chloride (0.2 mol), heat to reflux after dropwise adding, and react completely.
- After the reaction is finished, the temperature is reduced to room temperature (20 +/-5 ℃), and a solution containing the paranitrobenzoyl chloride is obtained for later use.
- Adding 75g of water and 16.9g of sodium glutamate (0.1 mol) into a reaction device, adjusting the pH value to 8 by using 1mol/L of sodium hydroxide aqueous solution under stirring, then cooling to 5 +/-1 ℃, slowly dripping the solution containing the paranitrobenzoyl chloride obtained in the step I, keeping the pH =8 in the dripping process, and keeping the temperature for 5 +/-1 ℃ after dripping till the reaction is completed.
- After the reaction, the pH value is adjusted to 1 by dilute hydrochloric acid, the mixture is crystallized, filtered, and after a filter cake is washed by water, the mixture is dried under reduced pressure to obtain 29.3g of N-p-nitrobenzoyl-L-glutamic acid with the purity of 99.4 percent (HPLC) and the yield of two steps by the p-nitrobenzoic acid of 99.0 percent.
- adding 29.3g of N-p-nitrobenzoyl-L-glutamic acid obtained in the step II, 118g of methanol and 0.81g of ferric chloride hexahydrate (0.003 mol) into a reaction device, slowly dripping 15.0g of hydrazine hydrate (0.3 mol) under stirring, and stirring at room temperature until the reaction is completed.
- After the reaction is finished, hydrochloric acid is used for adjusting the pH value to 3.5, crystallization and filtration are carried out, a filter cake is washed by methanol, and then the N-p-aminobenzoyl-L-glutamic acid 25.7g is obtained by decompression and drying, wherein the purity is 99.95 percent (HPLC), and the yield in three steps is 96.6 percent based on p-nitrobenzoic acid.
Examples 2 to 5:
The preparation method of each example is basically the same as that of example 1 except for the differences shown in Table 1.
| Example 2 | Example 3 | Example 4 | Example 5 | |
|---|---|---|---|---|
| Oxalyl chloride | 25.4g | 25.4g | 19.05g | 31.75g |
| THF | 50mL | 60mL | 55mL | 55mL |
| DMF | 5mL | 5mL | 5mL | 5mL |
| Hydrazine hydrate | 15.0g | 15.0g | 20.0g | 10.0g |
| Ferric chloride hexahydrate | 1.08g | 0.54g | 0.81g | 0.81g |
| N-p-aminobenzoyl-L-glutamic acid | 25.8g | 25.1g | 25.6g | 25.0g |
| Three-step total yield | 97.0% | 94.4% | 96.2% | 94.0% |
| Purity | 99.96% | 99.91% | 99.96% | 99.92% |
Comparative examples 1 to 6:
The comparative examples were prepared substantially the same as in example 1, except that the differences are shown in Table 2.
| Comparative example 1 | Comparative example 2 | Comparative example 3 | Comparative example 4 | Comparative example 5 | Comparative example 6 | |
|---|---|---|---|---|---|---|
| Mixed solvent | 55mL dichloroethane + 5mL of DMF | 55mL tetrahydrofuran + 5mL of DMF | 55mL of dichloroethane + 5mL of DMF | 55mL of dichloroethane + 5mL of DMF | 55mL tetrahydrofuran + 5mL of DMF | 55mL tetrahydrofuran + 5mL of DMF |
| Acyl chlorination reagent (0.2mol) | Oxalyl chloride | Thionyl chloride | Thionyl chloride | Oxalyl chloride | Thionyl chloride | Oxalyl chloride |
| Reducing agent (0.3 mol) | Hydrazine hydrate | Hydrazine hydrate | Hydrazine hydrate | Ammonium formate | Ammonium formate | Ammonium formate |
| Catalyst (0.003 mol) | Chlorination of hexahydrateIron | Ferric chloride hexahydrate | Ferric chloride hexahydrate | Palladium carbon catalyst | Palladium carbon catalyst | Palladium carbon catalyst |
| N-p-aminobenzoyl- L-glutamic acid | 25.1g | 25.2g | 24.2g | 23.8g | 24.6g | 25.0g |
| Three-step total yield | 94.4% | 94.7% | 91.0% | 89.5% | 92.5% | 94.0% |
| Purity | 99.81% | 99.77% | 99.58% | 99.43% | 99.62% | 99.72% |
Chemical Reactions Analysis
Types of Reactions: Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh
Substitution: Piperidine in DMF
Major Products Formed:
Oxidation: Oxidized derivatives of the compound
Reduction: Reduced derivatives of the compound
Substitution: Compounds with substituted protecting groups
Scientific Research Applications
Peptide Synthesis
Fmoc-ABG is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino acid, allowing for the sequential addition of amino acids to form peptides. This method is advantageous due to its efficiency and the ability to automate the synthesis process.
- Mechanism : In SPPS, the Fmoc group is removed under basic conditions, allowing for the coupling of the next amino acid. This process can be repeated to construct complex peptides with high fidelity.
- Applications : Peptides synthesized using Fmoc-ABG can be used in drug development, vaccine design, and as molecular probes in biological research.
UV Absorption Tagging
Fmoc-ABG acts as a strong UV-absorbing tag, which enhances the detection of oligosaccharides through derivatization. This application is crucial in analytical chemistry, particularly in chromatography.
- Derivatization Process : The compound can be coupled to oligosaccharides via reductive amination, allowing for improved detection sensitivity during analysis.
- Case Study : A study demonstrated that oligosaccharides derivatized with Fmoc-ABG exhibited enhanced separation and detection capabilities when analyzed by capillary zone electrophoresis, highlighting its effectiveness as a tagging agent .
Research on Protein-Protein Interactions (PPIs)
Recent research has explored the use of Fmoc-ABG in designing macrocyclic peptide mimetics aimed at targeting specific protein-protein interactions, which are critical in many biological processes and disease mechanisms.
- Example Application : In a study focusing on Plk1 PBD (Polo-like kinase 1 Phospho-Binding Domain), Fmoc-ABG was integrated into macrocyclic peptides to enhance binding affinity and specificity towards target proteins. This approach could lead to novel therapeutic strategies against cancer by disrupting harmful PPIs .
Enhancing Molecular Recognition
Fmoc-ABG's structural characteristics contribute to its ability to form stable complexes with various biomolecules.
- Molecular Design : The incorporation of the 4-aminobenzoyl moiety enhances hydrogen bonding and π-stacking interactions, which are beneficial for molecular recognition applications.
- Research Findings : Studies have shown that peptides incorporating Fmoc-ABG exhibit improved binding properties when interacting with target receptors or enzymes, making them valuable in drug discovery .
Potential in Drug Delivery Systems
The unique properties of Fmoc-ABG suggest potential applications in drug delivery systems where targeted delivery and controlled release are critical.
- Nanoparticle Formulation : Research indicates that conjugating drugs with Fmoc-ABG could facilitate their incorporation into nanoparticles designed for targeted therapy.
- Case Studies : Investigations into lipid-based nanoparticles have shown that incorporating Fmoc-modified peptides can enhance cellular uptake and bioavailability of therapeutic agents .
Mechanism of Action
The mechanism of action of Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid involves the protection of the amino group through the formation of a stable carbamate linkage with the Fmoc group. This protects the amino group from unwanted reactions during peptide synthesis . The Fmoc group can be selectively removed using piperidine in DMF, allowing for the subsequent coupling of amino acids to form peptides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
Table 1: Structural Comparison of Fmoc-Protected Glutamic Acid Derivatives
Key Differences :
- Side Chain Protection: this compound features a 4-aminobenzoyl group, enabling site-specific conjugation (e.g., for fluorescent labeling or biotinylation). In contrast, Fmoc-Glu-OtBu and Fmoc-Gla use tert-butyl esters for γ-carboxyl protection, which are acid-labile and removed during final peptide cleavage .
- Diamino vs. Dicarboxylic Acid Backbone: Fmoc-L-Dab(Alloc)-OH contains a diamino butyric acid backbone, differing from glutamic acid’s dicarboxylic structure.
Table 3: Stability and Hazard Data
Safety Notes:
Research and Industrial Use Cases
- This compound: Used in synthesizing γ-glutamyl peptides for antibody-drug conjugates (ADCs), leveraging its 4-aminobenzoyl group for controlled linker attachment .
- Fmoc-Gla : Critical in studies of vitamin K-dependent proteins, where γ-carboxylation is essential for calcium-mediated protein-membrane interactions .
- Fmoc-L-Dab(Alloc)-OH : Employed in branched peptide architectures for mimicking natural antimicrobial peptides, enhancing proteolytic stability .
Biological Activity
Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid is a synthetic derivative of L-glutamic acid, notable for its applications in biochemistry and medicinal chemistry. This compound is primarily utilized as a building block in peptide synthesis and has garnered attention for its potential biological activities, particularly in drug development and proteomics.
- Molecular Formula : C27H24N2O7
- Molecular Weight : 488.5 g/mol
- Structure : The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino acids during peptide synthesis.
This compound exhibits significant biological activity through its interaction with various biological targets. It has been studied for its role in:
- Enzyme Inhibition : It has shown potential as an inhibitor of enzymes involved in metabolic pathways, particularly those related to folate metabolism.
- Antimicrobial Properties : Some derivatives of this compound have demonstrated antimicrobial activity, making them candidates for antibiotic development.
Case Studies and Research Findings
- Antimalarial Activity : A study highlighted the synthesis of compounds containing 4-aminobenzoyl-L-glutamic acid that exhibited potent antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The best-performing compounds showed IC50 values comparable to established antimalarial drugs .
- Proteomics Applications : this compound has been effectively used as a derivatization agent in chromatography, aiding in the separation and quantification of oligosaccharides . This application underscores its utility in biochemical analyses.
- Metabolic Studies : Research indicates that N-(4-aminobenzoyl)-L-glutamic acid is an oxidation product and metabolite of tetrahydrofolate, with increased levels observed under certain physiological conditions, suggesting its role in folate metabolism .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities associated with this compound and its derivatives:
Q & A
Q. What analytical methods are recommended for quantifying Fmoc-[N-α-(4-aminobenzoyl)]-L-glutamic acid in complex mixtures?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 254 nm is widely used. A validated method employs a C18 column, gradient elution with acetonitrile/water (0.1% trifluoroacetic acid), and retention time matching for identification. This method ensures selectivity for distinguishing the compound from structurally similar impurities like p-aminobenzoic acid and folic acid derivatives . Calibration curves should be established with purity-verified standards, and limits of detection (LOD) ≤0.1 μg/mL are achievable.
Q. How can the stability of Fmoc-[N-α-(4-aminobenzoyl)]-L-glutamic acid be optimized during solid-phase peptide synthesis (SPPS)?
The Fmoc group is labile under basic conditions (e.g., piperidine). To prevent premature deprotection:
- Use tert-butyl esters for glutamic acid side-chain protection to enhance stability during repeated deprotection cycles .
- Maintain reaction temperatures below 25°C during Fmoc removal.
- Monitor coupling efficiency via Kaiser or chloranil tests to ensure complete amino acid incorporation before proceeding .
Q. What are the critical considerations for synthesizing Fmoc-[N-α-(4-aminobenzoyl)]-L-glutamic acid conjugates?
The 4-aminobenzoyl moiety requires selective acylation to avoid side reactions. A stepwise protocol involves:
- Activating the carboxyl group of 4-aminobenzoic acid with HBTU/DIPEA in DMF.
- Coupling to L-glutamic acid’s α-amino group under inert atmosphere.
- Introducing the Fmoc group last to minimize steric hindrance . Purity is confirmed via NMR (e.g., disappearance of α-proton signals at δ 8.2–8.5 ppm post-Fmoc protection) .
Advanced Research Questions
Q. How does Fmoc-[N-α-(4-aminobenzoyl)]-L-glutamic acid enhance the design of Pf-DHFR inhibitors?
The 4-aminobenzoyl group acts as a rigid spacer, improving binding to Plasmodium falciparum dihydrofolate reductase (Pf-DHFR). Conjugation with 1,3,5-triazine derivatives via amide linkages increases selectivity over human DHFR. In-silico docking (e.g., AutoDock Vina) reveals hydrogen bonding between the benzoyl group and Pf-DHFR’s Asp54 and Ile164 residues. In-vitro IC50 values for optimized derivatives range from 0.8–2.3 μM, validated via enzyme inhibition assays .
Q. What strategies mitigate aggregation during the synthesis of Fmoc-protected peptide analogs containing bulky substituents?
Aggregation arises from π-π stacking of the Fmoc group. Solutions include:
- Using microwave-assisted SPPS to enhance solvation and reduce reaction time.
- Incorporating pseudoproline dipeptides or backbone amide-protecting groups (e.g., Hmb) to disrupt β-sheet formation .
- Solvent optimization: Mixtures of DMF/DCM (3:1) or DMSO improve solubility of hydrophobic intermediates .
Q. How can molecular interactions between Fmoc-[N-α-(4-aminobenzoyl)]-L-glutamic acid and biological targets be probed spectroscopically?
- Ultrasonic density measurements : Track changes in solution density to infer hydrogen bonding between the glutamic acid side chain and target proteins .
- Fluorescence quenching : Monitor Fmoc’s intrinsic fluorescence (λex = 265 nm, λem = 315 nm) upon binding to hydrophobic pockets of enzymes like NMDA receptors .
- Circular dichroism (CD) : Detect conformational shifts in peptide backbones when the 4-aminobenzoyl group participates in β-sheet or α-helix stabilization .
Q. What computational tools predict the metabolic stability of Fmoc-[N-α-(4-aminobenzoyl)]-L-glutamic acid derivatives?
- ADMET prediction : Software like SwissADME evaluates susceptibility to esterase-mediated cleavage of the Fmoc group.
- Molecular dynamics (MD) simulations : GROMACS or AMBER can model hydrolysis pathways of the tert-butyl ester under physiological pH .
- Density functional theory (DFT) : Calculate activation energies for Fmoc deprotection to optimize stability in drug-delivery systems .
Data Contradictions and Resolution
Q. Why do discrepancies arise in reported IC50 values for Fmoc-conjugated inhibitors across studies?
Variations stem from:
- Enzyme source : Recombinant vs. native Pf-DHFR may differ in folding or post-translational modifications.
- Assay conditions : Buffer pH (optimal range: 6.8–7.4) and ionic strength (e.g., 150 mM NaCl) affect ionization of the glutamic acid side chain .
- Compound purity : Residual trifluoroacetic acid (TFA) from SPPS can artificially lower activity. Lyophilization and dialysis (MWCO 1 kDa) are recommended for purification .
Q. How to address conflicting NMR data for Fmoc-[N-α-(4-aminobenzoyl)]-L-glutamic acid in different solvents?
In DMSO-d6, the Fmoc aromatic protons (δ 7.3–7.8 ppm) may overlap with benzoyl protons. Use CDCl3 for better resolution, or apply 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For aqueous solutions, low-temperature (5°C) NMR reduces line broadening caused by hydrogen exchange .
Methodological Best Practices
Q. What protocols ensure reproducibility in Fmoc-based conjugate synthesis?
- Quality control : Validate starting materials via HPLC (>98% purity) and elemental analysis.
- Coupling efficiency : Use a 3:1 molar excess of activated Fmoc-amino acid relative to resin-bound peptide.
- Deprotection kinetics : Monitor Fmoc removal kinetics via UV absorbance at 301 nm to standardize piperidine treatment duration (typically 2 × 5 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
